molecular formula C19H23FN4OS B2713003 2-(ethylthio)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034380-35-1

2-(ethylthio)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2713003
CAS RN: 2034380-35-1
M. Wt: 374.48
InChI Key: SOIZQFOCHJJPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Amide and Urea Derivatives

    One study focused on the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, including compounds structurally related to "2-(ethylthio)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide". These compounds were evaluated for their activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. Several derivatives exhibited potent in vitro activity, highlighting their potential as therapeutic agents for treating trypanosomiasis (Patrick et al., 2016).

  • Design and Synthesis of GyrB Inhibitors

    Another study reported on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. The study identified compounds with significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity

    Research into the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which share functional group similarities with the compound , revealed that several derivatives demonstrated high activity against fungi and Gram-positive microorganisms. This suggests a potential application of related compounds in developing new antimicrobial agents (Carmellino et al., 1994).

  • Synthesis and Evaluation of Anti-microbial Activity

    A study synthesized and evaluated the antimicrobial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives. These compounds displayed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, indicating the potential use of such compounds in antimicrobial therapy (Vijaya Laxmi et al., 2019).

properties

IUPAC Name

2-ethylsulfanyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-2-26-17-6-4-3-5-16(17)18(25)21-11-14-7-9-24(10-8-14)19-22-12-15(20)13-23-19/h3-6,12-14H,2,7-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIZQFOCHJJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

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